molecular formula C8H19NO B13287366 3-Methyl-2-(propan-2-yloxy)butan-1-amine

3-Methyl-2-(propan-2-yloxy)butan-1-amine

Cat. No.: B13287366
M. Wt: 145.24 g/mol
InChI Key: XFDIGOIGLXXLHI-UHFFFAOYSA-N
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Description

3-Methyl-2-(propan-2-yloxy)butan-1-amine is an organic compound with the molecular formula C8H19NO. It is a derivative of butan-1-amine, featuring a methyl group and a propan-2-yloxy group attached to the carbon chain. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(propan-2-yloxy)butan-1-amine typically involves the reaction of 3-methyl-2-butanone with isopropyl alcohol in the presence of an acid catalyst to form the intermediate 3-methyl-2-(propan-2-yloxy)butan-2-ol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(propan-2-yloxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation can yield ketones or carboxylic acids.

    Reduction: Reduction can produce primary or secondary amines.

    Substitution: Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

3-Methyl-2-(propan-2-yloxy)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(propan-2-yloxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-[4-(propan-2-yloxy)phenyl]butan-1-amine
  • 3-(2-methoxyethoxy)propan-1-amine
  • 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-amine]

Uniqueness

3-Methyl-2-(propan-2-yloxy)butan-1-amine is unique due to its specific structural features, such as the presence of both a methyl group and a propan-2-yloxy group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

3-methyl-2-propan-2-yloxybutan-1-amine

InChI

InChI=1S/C8H19NO/c1-6(2)8(5-9)10-7(3)4/h6-8H,5,9H2,1-4H3

InChI Key

XFDIGOIGLXXLHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)OC(C)C

Origin of Product

United States

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